2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol
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Overview
Description
2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol is a heterocyclic compound that features a pyrimidine ring substituted with isopropyl, morpholinomethyl, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol typically involves the reaction of 2-isopropyl-4,6-dichloropyrimidine with morpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by morpholinomethyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-isopropyl-6-(morpholinomethyl)-4-pyrimidinone.
Reduction: Formation of 2-isopropyl-6-(aminomethyl)-4-pyrimidinol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol exerts its effects involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-6-methylpyrimidin-4-ol: Similar in structure but lacks the morpholinomethyl group.
2-Isopropyl-4,6-dimethylpyrimidine: Similar but with methyl groups instead of morpholinomethyl and hydroxyl groups.
Uniqueness
2-Isopropyl-6-(morpholinomethyl)-4-pyrimidinol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-2-propan-2-yl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(2)12-13-10(7-11(16)14-12)8-15-3-5-17-6-4-15/h7,9H,3-6,8H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHPRLUNOXFHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CC(=O)N1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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